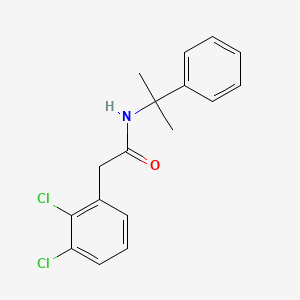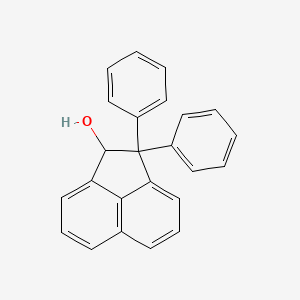
2,2-Di(phenyl)acenaphthen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Di(phenyl)acenaphthen-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an acenaphthene backbone, which is further substituted with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Di(phenyl)acenaphthen-1-ol typically involves the reaction of acenaphthene with phenylmagnesium bromide (a Grignard reagent) in the presence of a suitable solvent like diethyl ether. The reaction proceeds through the formation of a Grignard intermediate, which is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted acenaphthenes.
Wissenschaftliche Forschungsanwendungen
2,2-Di(phenyl)acenaphthen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Di(phenyl)acenaphthen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar acenaphthene backbone but without the phenyl substitutions.
Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.
2-Phenyl-2-butanol: An alcohol with a phenyl group and a hydroxyl group attached to a butane backbone.
Uniqueness: 2,2-Di(phenyl)acenaphthen-1-ol is unique due to its combination of an acenaphthene backbone with two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
78324-67-1 |
|---|---|
Molekularformel |
C24H18O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2,2-diphenyl-1H-acenaphthylen-1-ol |
InChI |
InChI=1S/C24H18O/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16,23,25H |
InChI-Schlüssel |
UCQOZSPUSDJHFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(C3=CC=CC4=C3C2=CC=C4)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


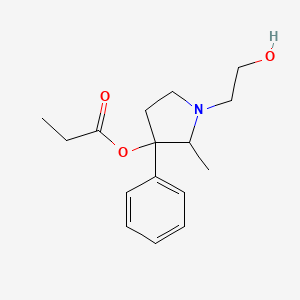
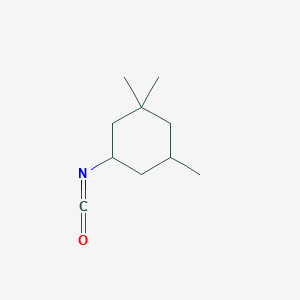
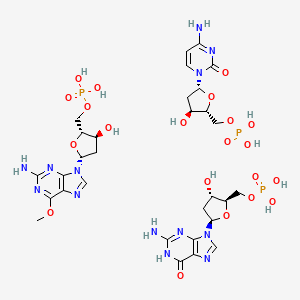
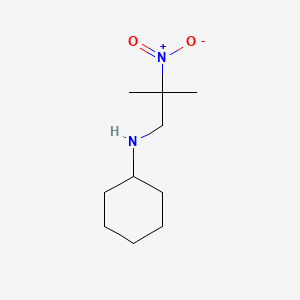
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
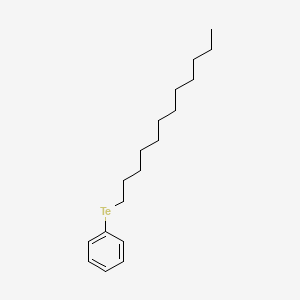
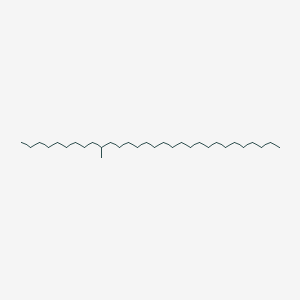

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
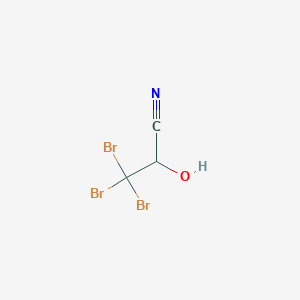
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)
![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
